Z-Glu-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

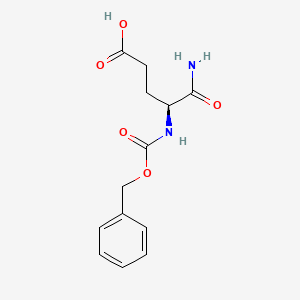

Z-Glu-NH2, also known as N-carbobenzoxy-L-glutamine, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis and serves as a protective group for the amino group of glutamine. This compound is significant in the field of biochemistry and organic chemistry due to its role in the synthesis of peptides and proteins.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Glu-NH2 typically involves the protection of the amino group of glutamine. One common method is the esterification and transesterification of N-protected glutamic acid. The process involves the use of a glutamic acid-specific endopeptidase, which catalyzes the coupling of different nucleophiles with glutamic acid residues . The reaction is carried out in water-miscible organic solvents, such as methanol and dimethylformamide, under controlled pH conditions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale enzymatic reactions. The use of specific endopeptidases allows for efficient and selective synthesis of the compound. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Z-Glu-NH2 undergoes various chemical reactions, including:

Esterification and Transesterification: These reactions involve the formation of esters and transesters with different alcohols and amines.

Hydrolysis: The compound can be hydrolyzed to release the free amino group and the protective group.

Peptide Bond Formation: this compound is commonly used in peptide synthesis, where it forms peptide bonds with other amino acids.

Common Reagents and Conditions

Esterification: Methanol, dimethylformamide, and specific endopeptidases are used under controlled pH conditions.

Hydrolysis: Acidic or basic conditions are employed to hydrolyze the compound.

Peptide Synthesis: Coupling reagents such as carbodiimides and protecting groups are used to facilitate peptide bond formation.

Major Products Formed

Esters and Transesters: Formed during esterification and transesterification reactions.

Peptides: Formed during peptide synthesis, where this compound acts as a building block.

Applications De Recherche Scientifique

Z-Glu-NH2 has a wide range of applications in scientific research:

Biology: Employed in studies involving protein structure and function, as well as enzyme-substrate interactions.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Mécanisme D'action

The mechanism of action of Z-Glu-NH2 involves its role as a protective group in peptide synthesis. The compound protects the amino group of glutamine, preventing unwanted side reactions during peptide bond formation. The protective group can be selectively removed under specific conditions, allowing for the synthesis of the desired peptide sequence.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-carbobenzoxy-L-glutamic acid: Similar to Z-Glu-NH2 but with a carboxylic acid group instead of an amide group.

N-carbobenzoxy-L-asparagine: Another amino acid derivative with a similar protective group.

Uniqueness

This compound is unique due to its specific protective group, which provides selective protection for the amino group of glutamine. This selectivity is crucial in peptide synthesis, allowing for the efficient and accurate formation of peptide bonds.

Activité Biologique

Z-Glu-NH2, or Z-Glutamylamine, is a compound that has garnered attention due to its potential biological activities, particularly in the context of metabolic and neuroprotective effects. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula C13H16N2O5 and is classified as a derivative of glutamic acid. Its structure contributes to its biological activity, particularly in receptor interactions and metabolic pathways.

This compound exhibits biological activity through several mechanisms:

- Receptor Modulation : It interacts with specific receptors in the body, influencing signaling pathways that regulate various physiological processes.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting the metabolism of amino acids and neurotransmitters.

- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits, potentially mitigating oxidative stress and neuronal damage.

In Vitro Studies

Recent studies have shown that this compound enhances cellular responses in various models. For instance, it has been observed to stimulate insulin secretion in pancreatic cells and improve glucose metabolism in insulin-resistant models.

| Study | Cell Type | Concentration (μM) | Effect Observed |

|---|---|---|---|

| O’Harte et al. (1999) | BRIN-BD11 Cells | 10 - 100 | Increased insulin secretion |

| Lu et al. (1993) | CHL Cells | 1 - 50 | Enhanced cAMP production |

In Vivo Studies

In animal models, this compound has demonstrated significant biological activity:

- Antihyperglycemic Effects : In diabetic rats, administration of this compound resulted in reduced blood glucose levels and improved insulin sensitivity.

- Neuroprotective Effects : Animal studies indicate that this compound can reduce markers of oxidative stress in the brain.

Case Studies

- Diabetes Model : A study involving diabetic rats showed that this compound administration led to a 30% reduction in fasting blood glucose levels over four weeks compared to control groups.

- Neuroprotection : In a model of neurodegeneration induced by oxidative stress, this compound treatment resulted in a significant decrease in neuronal cell death (p < 0.05).

Propriétés

IUPAC Name |

(4S)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-12(18)10(6-7-11(16)17)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,18)(H,15,19)(H,16,17)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFBOIIKTDKSRE-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.